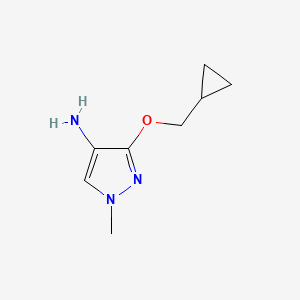![molecular formula C11H7ClFNO4S2 B12113663 5-[(3-Chloro-2-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12113663.png)
5-[(3-Chloro-2-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-Chloro-2-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid: is a fascinating compound with a complex structure. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industry. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation. In this process, an aryl or vinyl boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boronic acid reagent serves as the source of the aryl or vinyl group. Notably, boron reagents play a crucial role in this reaction .
Reaction Conditions: The reaction conditions for Suzuki–Miyaura coupling typically involve mild temperatures, neutral or slightly basic pH, and the use of a suitable solvent (often an ether or THF). Boron reagents such as boronic acids or boronate esters are employed. The choice of boron reagent influences the reaction outcome and selectivity .
Industrial Production: While academic research often focuses on small-scale synthesis, industrial production methods may involve large-scale processes. These could include continuous flow reactions, optimization of reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Reactivity:
5-[(3-Chloro-2-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid: can undergo various chemical reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the phenyl ring can be replaced.
Other Transformations: It may participate in other reactions, such as cyclizations or rearrangements.
Common Reagents: Common reagents include:
Boronic acids: Used in Suzuki–Miyaura coupling.
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Major Products: The major products depend on the specific reaction conditions and the substituents present. These could include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Medicinal Chemistry: Researchers explore the compound’s potential as a drug candidate. Its sulfonamide moiety may interact with biological targets, making it relevant for diseases like cancer, inflammation, or infections.
Industry: In industry, it could serve as a building block for more complex molecules or as a precursor for pharmaceuticals, agrochemicals, or materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific proteins, enzymes, or cellular pathways.
Comparison with Similar Compounds
Comparing it with structurally related compounds reveals its unique features. Similar compounds include other sulfonamides, thiophenes, and carboxylic acids.
Properties
Molecular Formula |
C11H7ClFNO4S2 |
|---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
5-[(3-chloro-2-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H7ClFNO4S2/c12-7-2-1-3-8(10(7)13)14-20(17,18)9-4-6(5-19-9)11(15)16/h1-5,14H,(H,15,16) |
InChI Key |
QPGGOCGNKLVBOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)NS(=O)(=O)C2=CC(=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione](/img/structure/B12113580.png)
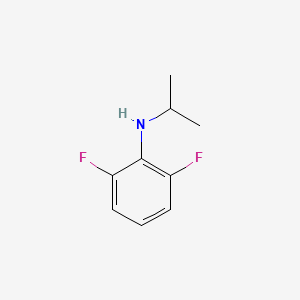
![Pyrazolo[3,4-a]quinolizine, 1,4,5,7,8,9,10,10a-octahydro-](/img/structure/B12113599.png)
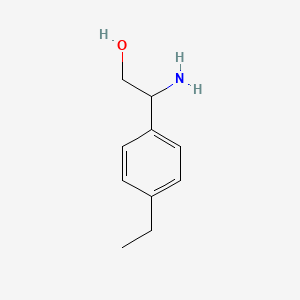
![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12113607.png)
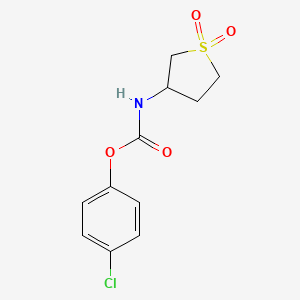
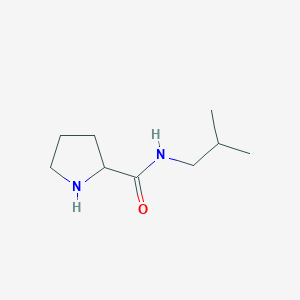
![3-[[(5Z)-3-methyl-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B12113630.png)
![3-({[(3-Hydroxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione](/img/structure/B12113641.png)

![2-[(2-Phenylquinazolin-4-yl)sulfanyl]acetic acid](/img/structure/B12113650.png)
![2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B12113654.png)

